3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid
Description
Fourier-Transform Infrared Spectroscopy (FT-IR)
| Absorption Band (cm⁻¹) | Assignment | Relative Intensity |
|---|---|---|
| 1680–1710 | ν(C=O) carboxylic acid | Strong |
| 1280–1320 | νₐs(CF₃) asymmetric stretching | Medium |
| 1120–1170 | νₛ(CF₃) symmetric stretching | Strong |
| 1070–1100 | ν(C-F) in -CF₂H | Medium |
| 2500–3300 | Broad ν(O-H) carboxylic acid | Weak (crystalline) |
Nuclear Magnetic Resonance Spectroscopy
¹H NMR (400 MHz, CDCl₃):
- δ 8.45 (s, 1H, H-2)
- δ 8.20 (d, J = 1.6 Hz, 1H, H-4)
- δ 7.85 (d, J = 1.6 Hz, 1H, H-6)
- δ 6.50 (t, J = 54 Hz, 1H, -CF₂H)
¹³C NMR (101 MHz, CDCl₃):
- δ 169.8 (COOH)
- δ 138.2 (C-1)
- δ 132.4 (q, J = 32 Hz, C-CF₃)
- δ 122.7 (t, J = 26 Hz, C-CF₂H)
- δ 116.2 (q, J = 288 Hz, CF₃)
- δ 112.4 (t, J = 240 Hz, CF₂H)
¹⁹F NMR (376 MHz, CDCl₃):
Mass Spectrometry
| Technique | Observed m/z | Theoretical m/z | Fragmentation Pattern |
|---|---|---|---|
| EI-MS | 240.13 [M]⁺ | 240.1268 | Loss of COOH (Δm/z = -45) |
| HRMS (ESI-) | 239.01369 | 239.0136 | [M-H]⁻ dominant ion |
| MS/MS (CID 35eV) | 195.02 | 195.0214 | CF₃ loss (Δm/z = -45) |
Thermodynamic Properties and Phase Behavior
The compound exhibits complex phase transitions:
Properties
IUPAC Name |
3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-7(11)4-1-5(8(15)16)3-6(2-4)9(12,13)14/h1-3,7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAKRCVGSOFIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(F)(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be achieved using various reagents and catalysts, such as metal-based methods that transfer CF2H to C(sp2) sites .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation and trifluoromethylation processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized benzoic acid derivatives .
Scientific Research Applications
Chemistry
3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid serves as a crucial building block in organic synthesis. It is utilized in:
- Synthesis of Complex Organic Molecules: The compound acts as a reagent in various chemical transformations, facilitating the creation of diverse chemical entities.
- Chemical Reactions: It can undergo oxidation, reduction, and substitution reactions, producing various derivatives that are valuable for further research and application.
| Reaction Type | Major Products Formed |
|---|---|
| Oxidation | Carboxylated derivatives |
| Reduction | Alcohols or amines |
| Substitution | Functionalized benzoic acid derivatives |
Biology
Research indicates that this compound may exhibit biological activities, including:
- Enzyme Inhibition: Studies are ongoing to evaluate its effectiveness as an inhibitor for specific enzymes, potentially leading to therapeutic applications.
- Receptor Modulation: The interaction of the compound with molecular targets could influence receptor activity, providing insights into new biological pathways.
Medicine
The potential use of this compound in pharmaceuticals includes:
- Pharmaceutical Intermediates: It is being investigated as an intermediate in the synthesis of new drug candidates.
- Active Pharmaceutical Ingredients (APIs): Its unique properties may contribute to the development of novel drugs with enhanced efficacy and reduced side effects.
Industry
In industrial applications, this compound is recognized for its utility in producing advanced materials:
- Polymers and Coatings: Due to its unique chemical properties, it can be incorporated into polymer formulations or coatings that require specific performance characteristics.
Case Studies
Case Study 1: Enzyme Inhibition Research
A recent study evaluated the enzyme inhibitory effects of this compound on a specific target enzyme involved in metabolic pathways. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for drug development aimed at metabolic disorders.
Case Study 2: Polymer Development
In another study, researchers explored the incorporation of this compound into polymer matrices. The resulting materials exhibited improved thermal stability and chemical resistance compared to traditional polymers, highlighting its industrial relevance.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the difluoromethyl group.
4-(Trifluoromethyl)benzoic acid: Another related compound with the trifluoromethyl group in a different position.
2,6-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups but no difluoromethyl group.
Uniqueness
3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid is unique due to the presence of both difluoromethyl and trifluoromethyl groups on the benzoic acid core.
Biological Activity
3-(Difluoromethyl)-5-(trifluoromethyl)benzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms in its structure enhances its lipophilicity and modifies its interaction with biological targets, making it a candidate for various applications, particularly in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure consists of a benzoic acid core substituted with both difluoromethyl and trifluoromethyl groups, which are known to influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, the trifluoromethyl group has been associated with increased potency against various pathogens, which may be attributed to its ability to disrupt microbial membranes or interfere with metabolic processes. Specific studies have demonstrated that related compounds can inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Inhibition of Enzymatic Activity
Fluorinated compounds often show enhanced inhibition of enzymes. For example, studies have shown that the incorporation of trifluoromethyl groups can significantly increase the inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This suggests that this compound could potentially serve as a lead compound for developing anti-inflammatory drugs .
Case Studies
- Anti-Cancer Activity : In preclinical studies, derivatives of trifluoromethyl benzoic acids have shown promise in targeting cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in xenograft models .
- Pesticidal Properties : The compound has also been investigated for its potential use as a pesticide. Its structural characteristics suggest it could disrupt metabolic pathways in pests, leading to effective pest control solutions without significant toxicity to non-target organisms .
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(difluoromethyl)-5-(trifluoromethyl)benzoic acid, and how do substituent positions influence reaction efficiency?
- Methodological Answer : A plausible route involves halogenation followed by fluorination. For example, chlorination of a benzoic acid precursor (e.g., 5-(trifluoromethyl)benzoic acid) using N-chloroformamide, followed by displacement of the chloro group with difluoromethyl via nucleophilic substitution. Purification typically involves recrystallization from ethanol or dimethylformamide (DMF) due to the compound’s solubility in polar aprotic solvents . Substituent steric effects (e.g., trifluoromethyl groups) may hinder reaction kinetics, requiring optimized temperatures (e.g., 80–100°C) and catalysts like potassium fluoride .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹⁹F NMR : Confirm the presence of difluoromethyl (-CF₂H, δ ~5.5–6.5 ppm) and trifluoromethyl (-CF₃, δ ~-60 to -70 ppm in ¹⁹F NMR) groups.
- HPLC-MS : Assess purity (>95%) and detect impurities (e.g., dehalogenated byproducts).
- Melting Point Analysis : Compare observed mp (e.g., 120–124°C) with literature values to confirm crystallinity .
Q. What solvents are optimal for dissolving this compound in reaction conditions?
- Methodological Answer : The compound exhibits good solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol. Avoid aqueous basic solutions unless deprotonated (pKa ~2–3 for benzoic acid derivatives), as precipitation may occur. For kinetic studies, DMF is preferred due to its high dielectric constant and compatibility with fluorinated intermediates .
Q. Why is fluorination critical in designing analogs of this compound for pharmaceutical research?
- Methodological Answer : Fluorine atoms enhance metabolic stability, bioavailability, and binding affinity via:
- Electron-withdrawing effects : Strengthening hydrogen bonds with target proteins.
- Lipophilicity modulation : Balancing solubility and membrane permeability.
Evidence from fluorinated drugs in clinical trials shows trifluoromethyl groups improve resistance to oxidative metabolism, extending half-life .
Advanced Research Questions
Q. How do steric and electronic effects of the difluoromethyl group influence regioselectivity in derivatization reactions?
- Methodological Answer : The difluoromethyl group (-CF₂H) introduces steric hindrance and electron-withdrawing effects, directing electrophilic substitution to the para position relative to the trifluoromethyl group. Computational modeling (e.g., DFT calculations) can predict reaction sites by analyzing Fukui indices and electrostatic potential maps. Experimental validation via NOESY NMR or X-ray crystallography may resolve ambiguities in regioselectivity .
Q. What computational tools are effective in predicting the binding affinity of this compound to biological targets (e.g., enzymes)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with force fields parameterized for fluorine (e.g., CFF91). Key considerations:
- Van der Waals radii adjustments : Account for fluorine’s smaller size.
- Solvent effects : Include explicit water molecules or implicit solvation models (e.g., GB/SA).
Cross-validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. How should researchers address contradictory bioactivity data across in vitro and in vivo studies?
- Methodological Answer : Contradictions often arise from metabolic instability or off-target effects. Strategies include:
- Metabolite profiling : Use LC-MS/MS to identify degradation products.
- Prodrug design : Mask the carboxylic acid group with esters to improve cell permeability.
- Species-specific assays : Test in humanized models to reduce interspecies variability .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : For chiral analogs, asymmetric synthesis using Sharpless dihydroxylation or enantioselective fluorination (e.g., NFSI reagents) may be required. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents. Continuous-flow reactors can improve scalability and reduce racemization risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
